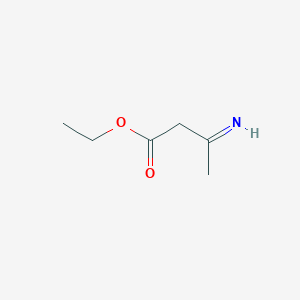

Ethyl 3-iminobutanoate

Description

Structure

3D Structure

Properties

CAS No. |

29214-65-1 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

ethyl 3-iminobutanoate |

InChI |

InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h7H,3-4H2,1-2H3 |

InChI Key |

MBWLFLMQDIFCEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=N)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Iminobutanoate and Its Direct Derivatives

Condensation Reactions with Amino Sources

The most direct and widely employed method for the synthesis of ethyl 3-iminobutanoate and its derivatives is the condensation of ethyl acetoacetate (B1235776) with an appropriate amino source. This reaction leverages the electrophilic nature of the ketone carbonyl in ethyl acetoacetate and the nucleophilicity of the amino group.

Direct Condensation of Ethyl Acetoacetate with Ammonia (B1221849)

The parent compound, this compound, can be synthesized through the direct reaction of ethyl acetoacetate with ammonia. A straightforward procedure involves stirring ethyl acetoacetate in a concentrated aqueous solution of ammonia at room temperature. This method provides the desired product in high yield after a simple extraction and removal of the solvent. The resulting this compound is often obtained as an oil and can be used in subsequent reactions without extensive purification. google.com

Reaction Scheme: Ethyl Acetoacetate + NH₃ (aq) → this compound

A representative experimental procedure is detailed in the table below:

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield | Reference |

| Ethyl Acetoacetate | 25% Aqueous Ammonia | None | 1 hour | Room Temp. | 85% | google.com |

Condensation with Primary Amines for Substituted Iminobutanoates

The synthesis of N-substituted ethyl 3-iminobutanoates is readily achieved by replacing ammonia with primary amines in the condensation reaction with ethyl acetoacetate. This approach allows for the introduction of a wide variety of substituents on the imino nitrogen, leading to a diverse range of derivatives.

Condensation with p-anisidine (B42471):

The reaction of ethyl acetoacetate with p-anisidine provides a pathway to ethyl 3-((4-methoxyphenyl)imino)butanoate. This synthesis is typically carried out by refluxing equimolar amounts of the reactants in an alcoholic solvent, such as ethanol. The product can be isolated by cooling the reaction mixture and collecting the separated solid.

Reaction Scheme: Ethyl Acetoacetate + p-Anisidine → Ethyl 3-((4-methoxyphenyl)imino)butanoate

The following table summarizes a typical synthetic protocol:

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield | Reference |

| Ethyl Acetoacetate | p-Anisidine | Ethanol | 4 hours | Reflux | 75% |

Condensation with 2-amino-5-bromopyridine (B118841):

A similar strategy is employed for the synthesis of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate, a precursor for various biologically active compounds. The condensation of ethyl acetoacetate with 2-amino-5-bromopyridine is also performed in a suitable solvent under reflux conditions. tandfonline.comresearchgate.netfigshare.comtandfonline.com

Reaction Scheme: Ethyl Acetoacetate + 2-amino-5-bromopyridine → Ethyl 3-((5-bromopyridin-2-yl)imino)butanoate

Details of a reported synthesis are provided in the table below:

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield | Reference |

| Ethyl Acetoacetate | 2-amino-5-bromopyridine | Ethanol | 8 hours | Reflux | 70% | tandfonline.com |

Chemo- and Regioselective Synthesis Approaches

While the direct condensation of β-dicarbonyl compounds with amines is a fundamental approach, achieving high chemo- and regioselectivity can sometimes be challenging. To address this, various catalytic systems have been developed to promote the efficient and selective formation of β-enaminones and β-enaminoesters. These methods often offer milder reaction conditions, shorter reaction times, and improved yields.

The enamination of β-dicarbonyl compounds can be catalyzed by a range of Lewis acids and other promoters. These catalysts activate the carbonyl group of the β-ketoester, facilitating the nucleophilic attack of the amine and promoting the subsequent dehydration to form the enamine product. The choice of catalyst can be crucial in directing the reaction towards the desired regioisomer, particularly when using unsymmetrical dicarbonyl compounds.

Several catalysts have been reported to effectively mediate this transformation, including:

Lanthanum Trichloride (LaCl₃): This Lewis acid has been shown to be an efficient catalyst for the chemo- and regioselective synthesis of β-enaminones and β-enaminoesters at room temperature.

Scandium(III) triflate (Sc(OTf)₃): This catalyst is effective for the synthesis of N-substituted β-enamino esters under solvent-free conditions.

Bismuth(III) trifluoroacetate (B77799) (Bi(TFA)₃): This catalyst can be used in water to achieve high regio- and chemo-selective enamination of carbonyl compounds.

Ceric(IV) ammonium (B1175870) nitrate (B79036) (CAN): This reagent has been used to catalyze the synthesis of β-enaminones from 1,3-dicarbonyl compounds and activated amines.

Zinc(II) perchlorate (B79767) hexahydrate (Zn(ClO₄)₂·6H₂O): This catalyst has been employed for the condensation of primary and secondary amines with keto esters.

These catalytic methods represent a significant advancement in the synthesis of β-enaminoesters, offering more controlled and efficient routes to these valuable synthetic intermediates.

Fundamental Reactivity and Transformation Pathways of Ethyl 3 Iminobutanoate

Tautomerism and Conformational Dynamics

The structure of ethyl 3-iminobutanoate is not static; it exists in a dynamic equilibrium between different isomeric forms. This behavior is central to understanding its reactivity.

Ketimine-Enamine Tautomerism in Solution

Similar to the well-known keto-enol tautomerism of β-dicarbonyl compounds like ethyl acetoacetate (B1235776), this compound exists as an equilibrium mixture of two tautomers: the ketimine form and the enamine form. phywe.combyjus.com Tautomerism is a phenomenon where a single compound exists as two or more interconvertible structures that differ in the relative position of an atom, typically hydrogen. byjus.com

The ketimine form contains a carbon-nitrogen double bond (C=N), while the enamine form contains a carbon-carbon double bond adjacent to the nitrogen atom. The conversion between these forms, known as imine-enamine tautomerization, is often catalyzed by acid or base. In solution, the enamine tautomer can be significantly stabilized by the formation of an intramolecular hydrogen bond between the N-H proton and the ester's carbonyl oxygen, creating a stable six-membered ring. doubtnut.com The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of the substituent on the imine nitrogen. The presence of these enamine tautomers is a critical factor in the compound's reactivity, particularly in alkylation reactions where they can lead to different products. rsc.org

Table 1: Tautomeric Forms of this compound

| Tautomer | Key Structural Feature |

| Ketimine | C=N double bond |

| Enamine | C=C double bond conjugated with a nitrogen atom |

Stereochemical Aspects of Imine Geometry (E/Z Isomerism)

The carbon-nitrogen double bond of the ketimine tautomer is stereogenic, meaning it can exist as two different stereoisomers, designated as E and Z. This type of stereoisomerism occurs because rotation around the C=N double bond is restricted. docbrown.info

The assignment of E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules. msu.edulibretexts.org For each atom of the double bond, the attached groups are assigned a priority (1 for high, 2 for low) based on atomic number. msu.edu

Z Isomer: The two highest-priority groups are on the same side (zusammen) of the double bond. weebly.com

E Isomer: The two highest-priority groups are on opposite sides (entgegen) of the double bond. weebly.com

For the unsubstituted this compound (where the nitrogen is bonded to hydrogen), the groups on the imine carbon are the methyl group (-CH₃) and the carboxymethyl group (-CH₂COOEt). The groups on the nitrogen are a hydrogen atom and a lone pair of electrons. Assigning priorities allows for the unambiguous naming of the specific geometric isomer. This E/Z isomerism is a crucial feature that can influence the compound's physical properties and its stereochemical behavior in reactions.

Carbon-Carbon Bond Forming Reactions

This compound and its derivatives are valuable scaffolds for constructing new carbon-carbon bonds, primarily through reactions at the α-carbon.

α-Alkylation Reactions of Iminobutanoate Scaffolds

The α-carbon of this compound (the CH₂ group) is acidic due to its position between the imine and the ester groups. Deprotonation at this site generates a nucleophilic enaminate anion, which is a key intermediate for α-alkylation. This is analogous to the alkylation of ketones, which proceeds through an enolate. nih.gov

The enaminate can react with various electrophiles, such as alkyl halides, to form a new C-C bond at the α-position. nih.govmdpi.com Modern synthetic methods, such as visible light photoredox catalysis, have been developed for the efficient α-alkylation of related ketimines. rsc.org However, the reaction can sometimes be complicated by the presence of the enamine tautomer, which can also be alkylated, potentially leading to mixtures of products, including dialkylated compounds. rsc.org

Table 2: Example of α-Alkylation Reaction

| Reactant | Reagent | Product Type | Key Intermediate |

| This compound | 1. Base2. Alkyl Halide (R-X) | α-Alkylated iminobutanoate | Enaminate Anion |

Conjugate Addition Reactions

The nucleophilic character of the α-carbon of the enamine tautomer (or the corresponding enaminate) allows it to participate in conjugate addition reactions, most notably the Michael reaction. wikipedia.orgaskfilo.com In this type of reaction, the nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other Michael acceptor. libretexts.org

The enamine derived from this compound can act as the Michael donor. The reaction involves the addition of the enamine's α-carbon to the Michael acceptor, followed by protonation, to yield a 1,5-dicarbonyl-type compound after hydrolysis of the imine. This pathway provides a powerful method for assembling more complex molecular architectures. askfilo.com The efficiency and stereochemical outcome of such reactions can be controlled by using chiral auxiliaries or catalysts. beilstein-journals.org

Carbon-Heteroatom Bond Forming Reactions

Beyond C-C bonds, the this compound framework allows for the formation of bonds between carbon and various heteroatoms (e.g., N, O, S). numberanalytics.comrsc.org These transformations are fundamental in organic synthesis for creating diverse functional groups. nih.govrsc.org

The imine nitrogen itself can act as a nucleophile or be a substrate in transition-metal-catalyzed cross-coupling reactions, such as N-arylation or N-vinylation, to form substituted imines. Similarly, the enamine tautomer can undergo analogous reactions.

Alternatively, the α-carbon can be functionalized with a heteroatom. For instance, α-halogenation can introduce a leaving group that can be subsequently displaced by heteroatom nucleophiles (e.g., alkoxides, thiolates, or amines) to form C-O, C-S, or C-N bonds, respectively. Modern catalytic systems, often employing metals like copper or palladium, facilitate these transformations under mild conditions, making them highly valuable in synthetic chemistry. mdpi.com

Hydrogen-Deuterium Exchange Reactions for Mechanistic Probing

Hydrogen-deuterium (H/D) exchange is a powerful technique for elucidating reaction mechanisms by providing insights into bond-breaking and bond-forming steps. researchgate.netnih.gov In the context of this compound, H/D exchange can be used to probe the lability of protons at various positions within the molecule under different catalytic conditions.

A study on the highly selective H/D exchange of 1,4-dihydropyridines demonstrated that the presence of an acid catalyst is crucial for both deuterium (B1214612) incorporation and oxidation processes. rsc.org In a specific experiment, this compound-2,2,4,4,4-d5 was prepared by heating this compound with deuterated trifluoroacetic acid (TFA-d) and deuterium oxide (D₂O) in dichloromethane. rsc.org This labeling allows for the tracking of specific hydrogen atoms throughout a reaction sequence, offering valuable mechanistic information.

The rate of H/D exchange is influenced by the local chemical environment, including electronic effects and solvent accessibility. nih.gov Mass spectrometry is a key analytical tool for measuring the extent of deuterium incorporation, either at the whole-molecule level or by analyzing peptide fragments in the case of proteins. nih.govthermofisher.com Gas-phase H/D exchange experiments can also provide detailed information on the mechanistic and structural aspects of isolated molecules and their complexes. fu-berlin.de

Table 2: Hydrogen-Deuterium Exchange Experiment with this compound

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product |

|---|---|---|---|---|---|

| This compound | TFA-d, D₂O | CH₂Cl₂ | 50 | 24 | This compound-2,2,4,4,4-d5 |

Data from rsc.org

Derivatization and Structural Modification of Ethyl 3 Iminobutanoate

Synthesis of Schiff Base Ligands and their Metal Complexes

Schiff bases, characterized by the C=N imine functional group, are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. These compounds are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions.

Preparation of Polydentate Schiff Base Ligands

Ethyl 3-iminobutanoate can be utilized in the synthesis of polydentate Schiff base ligands. These ligands contain multiple donor atoms, allowing them to bind to a metal ion at multiple sites, forming a chelate complex. For instance, a novel tetradentate Schiff base ligand, (E)-ethyl 3-((2-((E)-(2-hydroxybenzylidene)amino)ethyl)imino)butanoate, was synthesized through the condensation of o-hydroxyacetophenone and ethylacetoacetate with 1,2-ethylenediamine. researchgate.net This reaction demonstrates the utility of this compound's imine functionality in creating more complex ligand architectures.

The synthesis of polydentate Schiff base ligands often involves a one-pot reaction where the amine, and in some cases a carbonyl compound, are reacted with a precursor like this compound. The resulting ligands can be bidentate, tridentate, or tetradentate, depending on the number of donor atoms available for coordination. nih.govsphinxsai.com

Coordination Chemistry of Iminobutanoate-Derived Ligands

Iminobutanoate-derived Schiff base ligands exhibit rich coordination chemistry, forming stable complexes with a range of transition metals. The coordination typically occurs through the nitrogen atom of the imine group and often involves other donor atoms present in the ligand, such as oxygen from a hydroxyl or carboxyl group.

For example, neutral tetradentate N2O2 type complexes of Cr(III), Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) have been synthesized using a mixed Schiff base ligand derived from ethylacetoacetate. researchgate.net Spectroscopic and magnetic studies of these complexes often reveal their geometry, which can range from square-planar to octahedral. researchgate.netmdpi.com The coordination of the metal ion to the ligand can significantly alter the electronic and steric properties of the complex, influencing its potential applications. rsc.org

Table 1: Examples of Metal Complexes with Iminobutanoate-Derived Schiff Base Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Cu(II) | Tetradentate N2O2 | Square Planar | mdpi.com |

| Ni(II) | Tetradentate N2O2 | Square Planar | mdpi.com |

| Co(II) | Tetradentate N2O2 | Octahedral | mdpi.com |

| Cr(III) | Tetradentate N2O2 | Octahedral | researchgate.net |

| Mn(II) | Tetradentate N2O2 | Octahedral | researchgate.net |

| Fe(III) | Tetradentate N2O2 | Octahedral | researchgate.net |

Cyclization Reactions to Form Heterocyclic Systems

The reactivity of this compound also extends to its participation in cyclization reactions, leading to the formation of various heterocyclic compounds. These cyclic structures are of great interest in medicinal and materials chemistry.

Synthesis of Quinoline (B57606) Derivatives and Analogues

Quinoline and its derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological activities. mdpi.com The Friedländer annulation is a classic and straightforward method for synthesizing quinolines, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. acgpubs.orgiipseries.org

While direct use of this compound in Friedländer synthesis is not explicitly detailed in the provided context, the analogous reactivity of related β-ketoesters like ethyl acetoacetate (B1235776) is well-established. acgpubs.org For instance, the reaction of 2-amino acetophenone (B1666503) with ethyl acetoacetate in the presence of a catalyst like chloramine-T yields ethyl-2,4-dimethylquinoline-3-carboxylate. acgpubs.org This suggests that this compound, with its imine functionality, could potentially undergo similar cyclization reactions with appropriate aromatic precursors to form quinoline analogues. The synthesis of quinolines can be achieved through various catalytic methods, including the use of transition metals like cobalt and rhodium. mdpi.comnih.gov

Formation of Aziridine (B145994) and Other Nitrogen-Containing Heterocycles

Aziridines are three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates. wikipedia.org One common method for aziridine synthesis is the reaction of imines with carbenes or carbenoids. For example, aldimines react with ethyl diazoacetate in the presence of a catalyst to produce the corresponding aziridine carboxylates. organic-chemistry.orgresearchgate.net

Given that this compound possesses an imine group, it is a potential substrate for such reactions. The reaction of N-substituted imines with ethyl diazoacetate, often catalyzed by Lewis acids or Brønsted acids, can lead to the formation of cis-aziridines with high diastereoselectivity. organic-chemistry.org The specific application of this compound in this context would likely yield an aziridine with an ester group at the 3-position and a methyl group at the 2-position of the aziridine ring.

Diversification via Functional Group Interconversions

Functional group interconversion is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another, thereby diversifying the molecular structure. solubilityofthings.comimperial.ac.uk this compound, with its ester and imine functionalities, is amenable to a variety of such transformations.

The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. The imine group can be reduced to a secondary amine or hydrolyzed back to a ketone (in this case, ethyl acetoacetate) and an amine. These transformations open up a wide range of possibilities for creating new derivatives. For example, the reduction of the imine would yield ethyl 3-aminobutanoate, a valuable amino acid derivative. The hydrolysis of the ester group would lead to 3-iminobutanoic acid. Each of these new compounds can then undergo further reactions, expanding the chemical space accessible from the starting material.

Table 2: Potential Functional Group Interconversions of this compound

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |

| Ester (-COOEt) | H₂O, H⁺ or OH⁻ | Carboxylic Acid (-COOH) |

| Ester (-COOEt) | LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Ester (-COOEt) | RNH₂ | Amide (-CONHR) |

| Imine (>C=NH) | NaBH₄, H₂/Pd | Secondary Amine (>CH-NH₂) |

| Imine (>C=NH) | H₂O, H⁺ | Ketone (>C=O) + NH₃ |

Mechanistic Investigations of Reactions Involving Ethyl 3 Iminobutanoate

Catalytic Reaction Mechanisms

Catalytic processes offer efficient routes for chemical synthesis. The following subsections explore the mechanisms of reactions catalyzed by copper, ruthenium/palladium, and cobalt, where imino compounds can act as substrates or key intermediates.

Copper-based catalysts are versatile for oxidation reactions. While direct mechanistic studies on ethyl 3-iminobutanoate are not extensively detailed, the principles can be inferred from studies on analogous substrates like alcohols, which can be oxidized to carbonyls and subsequently participate in reactions to form imines.

A common system involves a copper salt in conjunction with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The mechanism is generally understood to proceed through two main stages: catalyst oxidation and substrate oxidation. nih.gov

Catalyst Oxidation: The catalytic cycle often begins with the oxidation of a Cu(I) species by molecular oxygen. This step generates a Cu(II) species, such as a Cu(II)-hydroxide complex, and oxidizes a TEMPO-H molecule to the active TEMPO radical. acs.org

Substrate Oxidation: The substrate (e.g., an alcohol) coordinates to the Cu(II) center, often forming a Cu(II)-alkoxide intermediate. nih.gov This is followed by a hydrogen atom abstraction from the alcohol by the TEMPO radical. This key step produces the aldehyde or ketone product, regenerates the Cu(I) catalyst, and forms TEMPOH, allowing the catalytic cycle to continue. acs.orgnih.gov

Table 1: Key Species in a Representative Cu/TEMPO Catalytic Cycle

| Species | Role in Catalytic Cycle |

|---|---|

| Cu(I) Complex | Reduced form of the catalyst; oxidized by O₂. |

| Cu(II) Complex | Oxidized form of the catalyst; coordinates with the substrate. |

| TEMPO | Co-catalyst; acts as a one-electron oxidant (hydrogen abstractor). |

| TEMPOH | Reduced form of the co-catalyst; re-oxidized in the cycle. |

| O₂ | Terminal oxidant; regenerates the active Cu(II) and TEMPO species. |

Ruthenium and palladium complexes are powerful catalysts for a wide array of organic transformations, including oxidations and cross-coupling reactions.

Ruthenium/TEMPO-Catalyzed Oxidations: The combination of a ruthenium catalyst, such as RuCl₂(PPh₃)₃, with TEMPO provides an effective system for the aerobic oxidation of alcohols to aldehydes and ketones with high selectivity. nih.gov Mechanistic studies, including Hammett correlation and kinetic isotope effects, suggest a hydridometal mechanism. nih.govacs.org This pathway is distinct from mechanisms involving oxoruthenium (O=Ru) or oxoammonium species. nih.gov

The proposed active catalyst is a ruthenium dihydride species, such as 'RuH₂(PPh₃)₃'. nih.gov In this mechanism, TEMPO functions as a hydrogen transfer mediator. It is reduced by the substrate and subsequently regenerated by molecular oxygen, which acts as the terminal oxidant. nih.govacs.org

Palladium-Catalyzed Processes: Palladium catalysts are central to many C-C and C-N bond-forming reactions. The mechanisms typically involve a Pd(0)/Pd(II) catalytic cycle. While not specific to this compound, understanding these pathways is crucial as imines can be products or substrates in such reactions.

A representative cycle includes the following key steps:

Oxidative Addition: A Pd(0) species reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate (Ar-Pd-X).

Ligand Exchange/Insertion: Another reactant, such as an amine or alkyne, coordinates to the palladium center. In carbonylation reactions, carbon monoxide (CO) inserts into the Aryl-Pd bond.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.

Cobalt catalysts, being more abundant and economical than many noble metals, are attractive for C-H functionalization and oxidation reactions. Mechanistic investigations into Co(II)-catalyzed C-H alkoxylation have revealed complex pathways.

Theoretical and experimental studies suggest that the reaction may not proceed directly with Co(II). Instead, the Co(II) precatalyst can be oxidized to a Co(III) species, which serves as the actual catalyst in the cycle. Two primary mechanisms are often considered for the C-H activation step:

Concerted Metalation-Deprotonation (CMD): In this pathway, the C-H bond is broken in a concerted step involving the metal center and a base.

Single Electron Transfer (SET): The substrate undergoes a single electron transfer to the cobalt center, generating a radical cation intermediate, which then proceeds to the final product.

Experimental evidence from kinetic isotope effect (KIE) studies, electron paramagnetic resonance (EPR), and inhibition experiments with TEMPO often supports the SET mechanism in these cobalt-catalyzed reactions. researchgate.netwindows.net DFT calculations have been instrumental in predicting the favorability of the Co(III)-catalyzed SET pathway over other possibilities, guiding the rational design of new catalytic reactions. researchgate.net

Table 2: Comparison of Proposed Mechanisms in Co-Catalyzed C-H Functionalization

| Mechanism | Key Feature | Supporting Evidence |

|---|---|---|

| Concerted Metalation-Deprotonation (CMD) | Single concerted step for C-H bond cleavage. | Often considered but can be higher in energy. |

| Single Electron Transfer (SET) | Formation of a radical cation intermediate. | Kinetic Isotope Effect (KIE) data, EPR studies, TEMPO inhibition. researchgate.netwindows.net |

Radical Pathway Elucidation

Radical pathways are crucial in many chemical transformations, including certain catalytic oxidations. The elucidation of these pathways often involves trapping experiments, kinetic studies, and spectroscopic analysis.

In the context of copper-catalyzed oxidations, radical mechanisms are well-established, especially when peroxides are used as the oxidant. The reaction is initiated by the copper-catalyzed homolysis of the peroxide, generating reactive oxygen-centered radicals (RO•, ROO•). organic-chemistry.org These radicals then abstract a hydrogen atom from the substrate, creating a carbon-centered radical, which is subsequently oxidized to the final product.

The involvement of radicals can also be probed using radical scavengers like TEMPO. In some cobalt-catalyzed reactions, the inhibition of the reaction by TEMPO provides strong evidence for a pathway involving radical intermediates, consistent with a Single Electron Transfer (SET) mechanism. researchgate.netwindows.net

General principles of radical reactions, such as abstraction and addition, are fundamental to these pathways. For example, studies on the reaction of ethyl radicals with allyl compounds have detailed how radicals can either abstract a hydrogen atom or add across a double bond, illustrating the competing pathways available in radical chemistry. matthey.com

Role as Reactive Intermediate in Enzymatic Pathways (e.g., Iminobutyrate in Deamination)

Beyond synthetic chemistry, imine functionalities are critical reactive intermediates in numerous biochemical pathways. Iminobutyrate, a close structural analog of the core of this compound, serves as a key intermediate in the metabolic pathway of the amino acid threonine.

The enzyme threonine dehydratase, which requires pyridoxal (B1214274) 5'-phosphate (PLP), catalyzes the dehydration of threonine to an enamine intermediate (aminocrotonate). This enamine can tautomerize to its more reactive imine form, iminobutyrate. This imine is unstable and can be non-enzymatically hydrolyzed to 2-ketobutyrate and ammonia (B1221849).

However, the release of such reactive imine intermediates into the cellular environment can be detrimental, as they are capable of damaging other cellular components. To mitigate this, cells possess a conserved family of enzymes known as RidA (Reactive Intermediate/Imine Deaminase A). The RidA enzyme does not have a direct catalytic residue but functions by binding the iminobutyrate intermediate and positioning a water molecule in its active site. This precise orientation facilitates a rapid nucleophilic attack by water on the imine carbon, leading to the efficient and safe release of ammonia and 2-ketobutyrate. This enzymatic strategy underscores the importance of controlling the reactivity of imine intermediates in biological systems.

Computational and Theoretical Studies on Ethyl 3 Iminobutanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. For derivatives of ethyl 3-iminobutanoate, DFT calculations have been instrumental in understanding their stability and reactivity.

Electronic Structure Analysis: HOMO-LUMO Orbitals and Band Gap Energy

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

In a study on ethyl 3-((5-bromopyridin-2-yl)imino)butanoate, a derivative of this compound, DFT calculations were performed to determine these electronic properties. The calculated HOMO and LUMO energies provide insights into the molecule's reactivity and its potential for interaction with other molecules. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. tandfonline.comtandfonline.comresearchgate.net

Table 1: Frontier Molecular Orbital Energies for an this compound Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.83 |

| ELUMO | -1.58 |

Note: Data is for ethyl 3-((5-bromopyridin-2-yl)imino)butanoate, an analogue of this compound.

Reaction Pathway and Transition State Modeling

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For an analogue of this compound, the MEP map reveals the electrophilic and nucleophilic sites. researchgate.net The regions of negative potential, typically around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack, while the positive potential regions are prone to nucleophilic attack. This information is critical for understanding intermolecular interactions, including those with biological receptors.

Quantitative Structure-Activity/Property Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. These models are extensively used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones.

For analogues of this compound, QSAR studies have been conducted to correlate their structural features with their potential as inhibitors of various biological targets. tandfonline.comresearchgate.net These studies typically involve the calculation of a wide range of molecular descriptors, which are then used to build a predictive model.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and stability of molecules.

In the context of this compound derivatives, MD simulations have been employed to assess the stability of these molecules when interacting with biological targets. tandfonline.comtandfonline.comresearchgate.netconsensus.app For instance, a 100-nanosecond MD simulation of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate complexed with a viral protein was performed to evaluate the stability of the ligand-protein complex. The root-mean-square deviation (RMSD) of the protein-ligand complex over the simulation time is a key indicator of its stability.

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug design for predicting the binding affinity and mode of interaction of a ligand with its target receptor.

For derivatives of this compound, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. tandfonline.comtandfonline.comresearchgate.netconsensus.app In a study targeting variants of the SARS-CoV-2 virus, an analogue, ethyl 3-((5-bromopyridin-2-yl)imino)butanoate, was docked into the active site of the viral proteins. The docking scores, which represent the binding affinity, and the specific interactions with amino acid residues in the binding pocket were analyzed to assess its inhibitory potential.

Table 2: Molecular Docking Scores of an this compound Analogue Against SARS-CoV-2 Variants

| SARS-CoV-2 Variant | PDB ID | Docking Score (kcal/mol) |

|---|---|---|

| Alpha | 7EKF | -6.7 |

| Beta | 7EKG | -6.2 |

| Gamma | 7EKC | -6.5 |

| Delta | 7V8B | -6.1 |

Note: Data is for ethyl 3-((5-bromopyridin-2-yl)imino)butanoate, an analogue of this compound.

Advanced Spectroscopic Characterization in Research Contexts

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint of the functional groups present. tutorsglobe.commsu.edu The IR spectrum of the tautomeric mixture is dominated by the more stable enamine form, Ethyl 3-aminocrotonate.

Key vibrational modes observed confirm the enamine structure:

N-H Stretching: Two distinct bands are observed at 3452.91 cm⁻¹ and 3337.34 cm⁻¹, which are characteristic of the asymmetric and symmetric stretching vibrations of a primary amine (-NH₂) group. haui.edu.vn

C=O Stretching: A strong absorption at 1716.31 cm⁻¹ is assigned to the stretching vibration of the ester carbonyl group. haui.edu.vn The search results also mention a band at 1660.16 cm⁻¹ attributed to "ketones," which in the context of the enamine structure likely corresponds to the C=C double bond stretch, which is conjugated with both the carbonyl group and the nitrogen lone pair. haui.edu.vn

C-H Stretching: Absorptions around 2981.9 cm⁻¹ correspond to the C-H bonds of the methyl and ethyl groups. haui.edu.vn

C-O Stretching: A band at 1162.2 cm⁻¹ is characteristic of the C-O single bond stretch of the ester group. haui.edu.vn

In contrast, the minor imine tautomer would be expected to show a characteristic C=N stretching vibration (typically in the 1690-1640 cm⁻¹ region) and would lack the distinct N-H stretching bands and the C=C stretching band of the enamine.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3452.91 & 3337.34 | N-H stretch (asymmetric and symmetric) |

| 2981.9 | C-H stretch (aliphatic) |

| 1716.31 | C=O stretch (ester) |

| 1660.16 | C=C stretch (conjugated) |

| 1162.2 | C-O stretch (ester) |

Table 2: Key IR absorption bands for Ethyl 3-aminocrotonate. haui.edu.vn

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Fragmentation Analysis

HRMS provides the precise mass of the parent ion, allowing for the unambiguous determination of the molecular formula, C₆H₁₁NO₂. nih.gov For Ethyl 3-aminocrotonate, the molecular weight is 129.16 g/mol . nih.govsigmaaldrich.com In mass spectrometry, the molecule is ionized, typically forming a molecular ion [M]⁺• or a protonated molecule [M+H]⁺.

Experimental data show the formation of an [M+H]⁺ ion at an m/z of 129.8 and an [M+Na]⁺ adduct at m/z 152.8. haui.edu.vn The fragmentation pattern of the molecular ion (m/z 129) provides structural information. Common fragmentation pathways for ethyl esters include:

Loss of an ethoxy radical (•OCH₂CH₃): This would lead to the formation of an acylium ion [CH₃C(NH₂)=CHCO]⁺ at m/z 84.

Loss of ethylene (C₂H₄): A McLafferty rearrangement could lead to the loss of ethylene from the ethyl group, resulting in an ion at m/z 101.

Loss of the ester group: Cleavage can result in various other smaller fragments, which helps in piecing together the molecular structure. docbrown.infonih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.org The absorption wavelength depends on the nature of the chromophores present.

The two tautomers of Ethyl 3-iminobutanoate have different chromophores and thus different expected UV-Vis spectra:

Imine Tautomer (this compound): This form contains an isolated ester C=O group and an isolated C=N group. It would be expected to show low-intensity n→π* transitions for both chromophores at longer wavelengths and more intense π→π* transitions at shorter wavelengths (likely below 250 nm). uzh.ch

Enamine Tautomer (Ethyl 3-aminocrotonate): This form possesses a conjugated system (O=C-C=C-N) involving the carbonyl group, the C=C double bond, and the lone pair of electrons on the nitrogen atom. This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the enamine tautomer is expected to exhibit a strong π→π* transition at a significantly longer wavelength (a bathochromic or red shift) compared to the imine tautomer, making UV-Vis spectroscopy a useful tool for studying the tautomeric equilibrium. shu.ac.uk

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov It provides accurate data on bond lengths, bond angles, and intermolecular interactions.

For this compound, which is a low-melting solid (m.p. 33-35 °C), obtaining a single crystal suitable for X-ray diffraction would provide conclusive evidence of the dominant tautomeric form in the solid state. sigmaaldrich.com The resulting crystal structure would unambiguously confirm the molecular geometry (e.g., the Z-configuration of the enamine), the planarity of the conjugated system, and the details of the intramolecular hydrogen bonding between the amino group and the carbonyl oxygen. To date, a single-crystal X-ray structure for this compound has not been reported in the surveyed literature. nih.gov

Advanced Applications of Ethyl 3 Iminobutanoate in Organic Synthesis

Construction of Complex Organic Molecules and Scaffolds

The bifunctional nature of ethyl 3-iminobutanoate makes it an ideal substrate for multicomponent reactions, enabling the efficient construction of various heterocyclic scaffolds that are prominent in medicinal chemistry and materials science. It primarily acts as a synthetic equivalent of its precursor, ethyl acetoacetate (B1235776), in reactions involving ammonia (B1221849) or other nitrogen nucleophiles.

Hantzsch Pyridine (B92270) Synthesis : In the classic Hantzsch synthesis, a β-ketoester, an aldehyde, and ammonia condense to form 1,4-dihydropyridines, which can be subsequently oxidized to pyridines. nih.govresearchgate.netnih.govnih.gov this compound can be viewed as a pre-formed intermediate, resulting from the reaction of ethyl acetoacetate and ammonia. nih.gov Its reaction with an aldehyde and another equivalent of a β-ketoester or itself streamlines the synthesis of these important heterocyclic cores, which are known for their pharmaceutical applications, such as calcium channel blockers. nih.govresearchgate.net

Biginelli Reaction : Similar to the Hantzsch synthesis, the Biginelli reaction produces 3,4-dihydropyrimidin-2(1H)-ones from a β-ketoester, an aldehyde, and urea. rug.nlnih.gov The reaction mechanism involves the formation of an acyl-imine intermediate to which the β-ketoester adds. rug.nl this compound can serve as a key reactant in this process, facilitating the assembly of the dihydropyrimidinone scaffold, a core structure in many biologically active molecules. frontiersin.org

Pyrazole Synthesis : Pyrazoles are another class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with hydrazine. google.comnih.govacs.org this compound readily reacts with hydrazine or its derivatives. The hydrazine initially attacks the carbonyl carbon of the ester's keto tautomer, followed by cyclization and dehydration with the imine nitrogen to afford highly substituted pyrazoles. google.comresearchgate.net

Guareschi-Thorpe Condensation : This reaction is used to synthesize substituted 2-pyridones. The classical approach involves the condensation of a β-ketoester with a cyanoacetamide or two equivalents of cyanoacetic ester in the presence of ammonia. bldpharm.comuniprot.org A related modern application involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate, a close analogue of this compound, to yield 2-amino isonicotinic acids, demonstrating the utility of imino esters in constructing complex pyridine derivatives. mdpi.com

Precursors for Functionalized Molecules and Advanced Materials

The reactivity of this compound allows it to be a starting point for a variety of functionalized molecules and serves as a potential monomer for advanced polymeric materials.

Synthesis of β-Amino Acids : β-amino acids and their esters are crucial components of peptidomimetics and various pharmaceuticals. google.comnih.gov One of the most direct applications of this compound is its use as a precursor for ethyl 3-aminobutanoate. The C=N double bond of the imine can be readily reduced through methods like catalytic hydrogenation. This transformation converts the imine functionality into a primary amine, yielding the corresponding β-amino ester with high efficiency. This method provides a straightforward route to this important class of compounds, avoiding harsher conditions or more complex synthetic strategies. google.com

Advanced Polymer Synthesis : The reduced form of this compound, ethyl 3-aminobutanoate, is a bifunctional monomer containing both an amine and an ester group. This structure makes it a candidate for the synthesis of specialized polymers like poly(β-amino esters) (PBAEs). PBAEs are a class of biodegradable and pH-responsive polymers widely investigated for biomedical applications such as drug delivery and gene therapy. nih.gov While typically synthesized via Michael addition of amines to diacrylates, monomers derived from ethyl 3-aminobutanoate could be incorporated into polyester or polyamide backbones through polycondensation reactions, offering a route to novel biomaterials with tailored properties.

Catalytic Systems Development

The imine and ester functionalities in this compound and its derivatives allow them to act as ligands for metal ions, forming coordination complexes that can function as catalysts. The nitrogen atom of the imine group possesses a lone pair of electrons, and the carbonyl oxygen of the ester group can also participate in coordination, enabling the molecule to act as a bidentate ligand.

A notable example is the Schiff base ligand derived from this core structure, such as (E)-ethyl 3-((2-((E)-(2-hydroxybenzylidene)amino)ethyl)imino)butanoate, which has been used to synthesize transition metal complexes. The coordination of metal ions like Mn(II), Fe(III), Co(II), Ni(II), and Zn(II) to such ligands creates catalysts where the metal center's activity is modulated by the ligand's electronic and steric properties.

These types of Schiff base complexes derived from β-keto esters are known to be effective in various catalytic asymmetric reactions, including:

Michael additions

Asymmetric 1,4-additions

Allylic alkylations

Bifunctional catalysts incorporating two metal centers within a single Schiff base complex have demonstrated high efficiency and stereoselectivity in these transformations. The this compound framework provides a versatile and readily modifiable platform for developing novel and efficient catalysts for fine chemical synthesis.

| Metal Ion | Potential Catalytic Application |

| Co(II) | Asymmetric 1,4-additions to nitroalkenes |

| Ni(II) | 1,2-addition of β-keto esters to imines |

| Cu(II) | Cycloaddition reactions, Michael additions |

| Mo(II) | Asymmetric allylic alkylation |

Mechanistic Studies of Corrosion Inhibition via Adsorption and Surface Interaction

Imine derivatives are recognized as effective corrosion inhibitors for metals like steel in acidic environments. The inhibitory action of compounds structurally related to this compound is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The mechanism of inhibition is a complex process involving both physical and chemical adsorption.

Physisorption : This involves electrostatic interactions between the charged metal surface (which is protonated in acid) and the protonated imine inhibitor.

Chemisorption : This is the dominant mechanism and involves the sharing of electrons between the inhibitor molecule and the metal. The lone pair of electrons on the nitrogen atom and the π-electrons from the C=N double bond can be donated to the vacant d-orbitals of iron atoms, forming strong coordinate bonds. nih.gov

This adsorption blocks the active sites on the metal surface where corrosion (both anodic dissolution of metal and cathodic hydrogen evolution) would otherwise occur, thus classifying these molecules as mixed-type inhibitors. nih.gov

Electrochemical Research Findings: Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are pivotal in studying these mechanisms. Research on analogous imine inhibitors shows a significant decrease in corrosion current density (i_corr) and an increase in charge transfer resistance (R_ct) upon their addition, confirming the formation of a protective surface film.

| Inhibitor System | Technique | Concentration | Corrosion Current (i_corr) (μA·cm⁻²) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Inhibition Efficiency (IE%) |

|---|---|---|---|---|---|

| Blank (1M HCl) | PDP | - | 298.35 | 91.48 | - |

| Di-imine Schiff Base | PDP | 1x10⁻³ M | - | 301 | >90 |

| Imine Derivative (PPI) | PDP | 1x10⁻³ M | - | - | 90 |

| Imine Derivative (PSI) | PDP | 1x10⁻³ M | - | - | 83 |

Data adapted from studies on structurally similar imine-based inhibitors.

Quantum Chemical Insights: Theoretical studies using Density Functional Theory (DFT) provide further insight into the adsorption mechanism. Quantum chemical parameters are calculated to correlate a molecule's electronic structure with its inhibition efficiency.

E_HOMO (Energy of Highest Occupied Molecular Orbital) : A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal's vacant orbitals, leading to stronger adsorption and better inhibition.

E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) : A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal.

Energy Gap (ΔE = E_LUMO - E_HOMO) : A smaller energy gap facilitates electron transfer and thus enhances inhibition efficiency.

| Parameter | Significance in Corrosion Inhibition |

|---|---|

| E_HOMO | Higher values indicate better electron-donating ability and higher inhibition efficiency. |

| E_LUMO | Lower values indicate better electron-accepting ability. |

| Energy Gap (ΔE) | Lower values suggest higher reactivity and better inhibition performance. |

| Dipole Moment (μ) | Higher values can favor accumulation on the metal surface, but correlation is not always direct. |

| Fraction of Electrons Transferred (ΔN) | Indicates the tendency of the inhibitor to donate electrons to the metal surface. |

General correlations from quantum chemical studies on amine/imine inhibitors.

These combined experimental and theoretical approaches confirm that the effectiveness of imine-based inhibitors like this compound is rooted in their molecular structure, which facilitates strong and stable adsorption onto the metal surface, thereby providing excellent protection against corrosion.

Future Research Directions and Emerging Methodologies

Development of Asymmetric Synthetic Routes

The synthesis of chiral β-amino acids and their derivatives is a critical area of research, and ethyl 3-iminobutanoate serves as a key precursor. A primary future objective is the development of robust asymmetric synthetic routes to produce enantioenriched β-amino esters. Current research often involves the asymmetric reduction of the C=N bond or stereoselective additions to the imine.

Key areas for future development include:

Chiral Catalysts: While various metal complexes have been explored for asymmetric additions to imines, there is a continuous search for more efficient and selective catalysts. nih.govpurdue.edu Research into novel chiral ligands, including those based on BINAP or bis(oxazoline) structures, could lead to higher enantioselectivities (ee) in reactions like asymmetric hydrogenation or alkynylation of α-imino esters. nih.govpurdue.edu The development of catalysts that can operate under milder conditions and with lower catalyst loadings remains a significant goal.

Biocatalysis: The use of enzymes, such as imine reductases and transaminases, offers a highly selective and environmentally benign approach to chiral amine synthesis. acs.orgrsc.org Future work will likely involve enzyme engineering and directed evolution to develop biocatalysts with tailored substrate specificity for this compound and its analogues, aiming for near-perfect enantioselectivity (>99% ee). acs.org The use of whole-cell systems co-expressing necessary enzymes and cofactor recycling systems can also enhance the practicality of these biosynthetic routes. nih.govelsevierpure.comnih.gov

Dynamic Kinetic Resolution: For racemic starting materials, dynamic kinetic resolution (DKR) presents an efficient strategy to convert the entire substrate into a single desired enantiomer. unc.edu Applying DKR to the reduction of related β-substituted-α-keto esters has shown high diastereo- and enantioselectivity. unc.edu Future research could adapt these Ru(II)-catalyzed asymmetric transfer hydrogenation methods for derivatives of this compound.

| Methodology | Catalyst/Enzyme Type | Potential Substrate | Key Research Goal | Reference |

|---|---|---|---|---|

| Catalytic Asymmetric Addition | Chiral Copper(I) Complexes | β-Imino Esters | Efficient synthesis of chiral β³-alkynyl β²,²-dimethyl amino acid derivatives. | semanticscholar.org |

| Asymmetric Hydrogenation | BINAP-Metal Complexes | This compound | Achieve high enantioselectivity in the reduction to ethyl 3-aminobutanoate. | tcichemicals.com |

| Biocatalytic Reduction | Engineered Imine Reductase (IRED) | Imines | Develop highly active and stereoselective enzymes through machine-directed evolution. | acs.org |

| Dynamic Kinetic Resolution | Ru(II) Complexes | β-Amino-α-keto esters | Achieve high diastereo- and enantioselectivity for anti-α-hydroxy-β-amino acid derivatives. | unc.edu |

Integration with Flow Chemistry and Sustainable Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and process efficiency. Integrating flow chemistry and green chemistry principles into the synthesis and transformation of this compound is a promising research avenue.

Green Catalysis and Solvents: The development of environmentally friendly synthetic protocols is crucial. This includes the use of recyclable catalysts, such as iron(III) triflate, which has been shown to be effective for the solvent-free synthesis of β-enamino esters. researchgate.net Research into using water as a solvent or employing ionic liquids that can be recycled will contribute to more sustainable processes. haui.edu.vnresearchgate.net The ultimate goal is to minimize the use of hazardous reagents and volatile organic solvents, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Application of Machine Learning and Artificial Intelligence in Iminobutanoate Research

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is creating new paradigms for reaction discovery and optimization. nih.govacs.org These computational tools can accelerate research on this compound by predicting reaction outcomes and identifying optimal conditions.

Reaction Optimization: AI-driven platforms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to maximize yield and selectivity. preprints.orgaimlprogramming.compreprints.org By using algorithms like Bayesian optimization, AI can suggest the next set of experiments to perform, minimizing the number of trials required to find the optimal conditions for synthesizing or functionalizing iminobutanoates. preprints.orgpreprints.org

Catalyst Design and Discovery: Machine learning models can be trained on existing reaction data to identify structure-activity relationships in catalysts. mdpi.comnih.gov This data-driven approach can predict the performance of new, untested catalysts, guiding chemists toward the most promising candidates for reactions involving imines. nih.govacs.org For instance, ML models can help in the design of chiral catalysts for asymmetric synthesis by identifying the key structural features that influence enantioselectivity. researchgate.net

Predictive Modeling: AI can be used to build models that predict the outcome of novel transformations. hilarispublisher.com By analyzing the electronic and steric properties of this compound and potential reaction partners, these models can help researchers prioritize experiments and explore new synthetic pathways that might otherwise be overlooked. hilarispublisher.com

| AI/ML Application | Methodology | Objective in Iminobutanoate Research | Potential Impact | Reference |

|---|---|---|---|---|

| Reaction Optimization | Bayesian Optimization, Automated Robotic Labs | Maximize yield and selectivity for the synthesis of this compound derivatives. | Reduced development time and experimental costs. | preprints.orgpreprints.org |

| Catalyst Design | Linear Regression, XGBoost Algorithms | Predict the activity of novel catalysts for asymmetric hydrogenation or C-C bond formation. | Accelerated discovery of more efficient and selective catalysts. | nih.govmdpi.comnih.gov |

| Enzyme Engineering | Machine-Directed Evolution | Optimize imine reductases for enhanced activity and stereoselectivity. | Creation of bespoke biocatalysts for chiral amine synthesis. | acs.org |

| Pathway Prediction | Retrosynthetic Analysis Automation | Identify novel and efficient synthetic routes to complex molecules from iminobutanoate precursors. | Innovation in synthetic strategy and discovery of new reactions. | preprints.org |

Exploration of Novel Catalytic Transformations

This compound is a versatile building block, and future research will undoubtedly uncover new catalytic transformations to further expand its synthetic utility.

Catalytic Hydrogenation: While the reduction of imines to amines is well-established, there is ongoing research into new catalytic systems for hydrogenation. This includes the use of earth-abundant metal catalysts (e.g., manganese, iron) as sustainable alternatives to precious metals like rhodium and palladium. tcichemicals.comnih.gov The selective hydrogenation of the C=N bond in the presence of other reducible functional groups remains an area of interest. researchgate.netresearchgate.net

Cycloaddition Reactions: The imine functionality of this compound makes it a suitable partner in cycloaddition reactions. uchicago.edu For example, [3+2] cycloadditions with azomethine ylides or nitrile imines could provide access to highly functionalized five-membered nitrogen-containing heterocycles like pyrrolidines. beilstein-journals.orgresearchgate.netresearchgate.net Developing asymmetric versions of these cycloadditions using chiral catalysts would be a particularly valuable contribution, enabling the stereocontrolled synthesis of complex heterocyclic structures. researchgate.net

C-H Functionalization: Direct functionalization of C-H bonds adjacent to the imine or ester groups represents a highly atom-economical approach to building molecular complexity. Future research could explore transition-metal-catalyzed C-H activation strategies to introduce new substituents at the α- or γ-positions of the iminobutanoate backbone, bypassing the need for pre-functionalized substrates.

Q & A

Q. How to ensure ethical and reproducible research practices in studies involving this compound?

- Methodological Answer :

- Reagent Documentation : Follow ICMJE guidelines to report CAS numbers, purity, and supplier details (e.g., Sigma-Aldrich, Thermo Scientific) .

- Data Transparency : Deposit raw spectra, chromatograms, and computational input files in repositories like Zenodo or Figshare .

- Peer Review : Pre-submission validation of synthetic protocols via platforms like Organic Process Research & Development’s peer-review toolkit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.